![molecular formula C18H23NO B4018286 3-(4-methylphenyl)-1-adamantanecarboxamide](/img/structure/B4018286.png)
3-(4-methylphenyl)-1-adamantanecarboxamide
Description
Synthesis Analysis
The synthesis of related adamantane-based compounds involves multi-step processes starting from adamantane or its derivatives. For example, polyamides derived from adamantane-containing diamines or diacids have been synthesized through direct polycondensation processes. These methods often employ condensing agents like triphenyl phosphite and pyridine, highlighting the adaptability of adamantane chemistry for creating polymers with high molecular weights and specific structural features (Liaw et al., 1999).
Molecular Structure Analysis
Adamantane derivatives are known for their rigid and bulky structures, which contribute to the unique physical and chemical properties of the compounds. X-ray crystallography and spectroscopic methods (e.g., NMR, IR) have been utilized to elucidate the molecular structures of adamantane-containing compounds. These studies reveal that the adamantane core imparts high thermal stability and interesting electronic properties to the molecules (Saeed et al., 2014).
Chemical Reactions and Properties
Adamantane and its derivatives participate in various chemical reactions, including cyclocondensation, Friedel-Crafts alkylation, and reactions with diamines or dicarboxylic acids to form polyamides and polyimides. These reactions are often facilitated by the presence of functional groups attached to the adamantane core, allowing for the synthesis of a wide range of compounds with diverse chemical properties (Göktaş et al., 2012).
Physical Properties Analysis
The physical properties of adamantane derivatives, such as solubility, glass transition temperature (Tg), and thermal stability, have been extensively studied. These compounds often exhibit good solubility in common organic solvents and high Tg, attributed to the adamantane core's rigidity. Thermal analysis shows that adamantane-based polyamides and polyimides are thermally stable, with decomposition temperatures typically above 400°C (Chern et al., 1998).
Chemical Properties Analysis
The chemical properties of adamantane derivatives are influenced by the functional groups attached to the adamantane core. These compounds can exhibit a range of reactivities, depending on the substituents present. For instance, adamantane-containing carboxamides and thioureas have been synthesized, demonstrating the versatility of adamantane chemistry in creating molecules with potential biological activity (Soselia et al., 2020).
properties
IUPAC Name |
3-(4-methylphenyl)adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-12-2-4-15(5-3-12)17-7-13-6-14(8-17)10-18(9-13,11-17)16(19)20/h2-5,13-14H,6-11H2,1H3,(H2,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUSGSWCGNIOSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197061 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Methylphenyl)-1-adamantanecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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